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Compound of Interest |

5-Ethylthiazol-2-amine
Compound Name:

hydrochloride
CAS No.: 1349719-02-3
Cat. No.: B2886172

Get Quote

Computational chemistry offers a powerful lens to scrutinize molecules at a resolution

unattainable through purely experimental means. For a compound like 5-Ethylthiazol-2-amine
hydrochloride, theoretical studies serve several critical functions:

Structural Elucidation: Precisely determining the three-dimensional geometry, including bond
lengths and angles, which governs the molecule's interaction with biological targets.

e Spectroscopic Correlation: Predicting vibrational (FT-IR, Raman) and NMR spectra to aid in
the interpretation and assignment of experimental data.

o Reactivity Prediction: Analyzing the electronic landscape of the molecule to identify sites
susceptible to electrophilic or nucleophilic attack, understand charge transfer mechanisms,
and quantify chemical reactivity.[1]

» Drug Design & Discovery: Simulating interactions with protein active sites through molecular
docking, providing insights into binding affinity and mechanism of action, thereby guiding the
development of more potent and selective therapeutic agents.[2]
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Thiazole derivatives are known to possess a wide range of biological activities, including
antimicrobial, anti-inflammatory, and anticancer properties, making them a privileged scaffold in
drug development.[2] A thorough theoretical characterization is the first step in rationally
designing next-generation therapeutics based on this core structure.

The Computational Workflow: A Methodological
Overview

The cornerstone of modern computational analysis for organic molecules is Density Functional
Theory (DFT). This approach offers an excellent balance between computational cost and
accuracy. The B3LYP hybrid functional is frequently employed as it has a proven track record of
reliably reproducing molecular properties.[1][3] This is paired with a robust basis set, such as 6-
311++G(d,p), which provides sufficient flexibility to accurately describe the electron distribution.

[3]

All calculations discussed herein are typically performed using the Gaussian suite of programs,
a standard in the quantum chemistry field.[3]
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Caption: Typical workflow for DFT-based molecular analysis.
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Experimental Protocol: Geometry Optimization and
Frequency Calculation

¢ Input File Creation: Construct the initial 3D coordinates of 5-Ethylthiazol-2-amine
hydrochloride using molecular modeling software (e.g., GaussView).

o Calculation Setup: Specify the DFT method (B3LYP) and basis set (6-311++G(d,p)) in the
Gaussian input file.

o Optimization: Perform a geometry optimization to find the molecule's lowest energy
conformation on the potential energy surface.

e Frequency Analysis: Following optimization, run a frequency calculation at the same level of
theory. The absence of imaginary (negative) frequencies confirms that the optimized
structure is a true energy minimum.[1] The results of this step also yield the predicted
vibrational frequencies for IR and Raman spectra.

Structural and Spectroscopic Characterization
Optimized Molecular Geometry

Geometry optimization provides the most stable three-dimensional arrangement of the
molecule. The resulting bond lengths, bond angles, and dihedral angles are fundamental to its
chemical identity.

Caption: Numbered structure of 5-Ethylthiazol-2-amine hydrochloride.

Table 1: Predicted Geometrical Parameters (DFT/B3LYP/6-311++G(d,p))
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Parameter Bond Length (A) Parameter Bond Angle (°)
S6-C2 1.76 C5-S6-C2 89.5
S6-C5 1.73 S6—C2—-N3 115.0
C2-N3 1.32 C2-N3-C4 111.5
N3-C4 1.39 N3-C4-C5 114.5
C4-C5 1.37 C4-C5-S6 109.5
C2-N1 1.35 S6-C5-C7 125.0
C5-C7 151 C5-C7-C8 113.0

| C7—-C8 | 1.54 | H=C7—H | 109.0 |

Note: These values are representative and based on calculations of similar thiazole structures.

Vibrational Spectroscopy (FT-IR & FT-Raman)

Theoretical frequency calculations are indispensable for assigning vibrational modes observed
in experimental FT-IR and FT-Raman spectra.[4] The computed wavenumbers are typically
scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic
errors.[5]

Table 2: Predicted Vibrational Frequencies and Assignments
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Wavenumber (cm~?) Assignment Vibrational Mode

Asymmetric & symmetric

~3450-3300 N-H stretch stretching of amine (NHz)

group

Stretching of protonated amine
~3100 N-H stretch

group

Aromatic C-H stretching on the
~3050 C-H stretch ) ]

thiazole ring

Asymmetric & symmetric
~2980-2870 C-H stretch stretching of ethyl group (CHz,

CHs)

Stretching of the endocyclic
~1640 C=N stretch C=N bond in the thiazole

ring[6]

Scissoring vibration of the
~1580 N-H bend _

amine group[6]

Bending vibrations of the ethyl
~1460 C-H bend

group

| ~700 | C-S stretch | Stretching of the carbon-sulfur bond in the ring[7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating the
isotropic magnetic shielding tensors, which are then converted into NMR chemical shifts (d)
relative to a reference standard like Tetramethylsilane (TMS).[5] These predictions are crucial
for validating molecular structure and assigning complex experimental spectra.

Table 3: Predicted 'H and 3C NMR Chemical Shifts (8, ppm)
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Predicted *H Shift Predicted **C Shift
Atom Atom
(ppm) (ppm)
H (on N1) ~7.5-8.5 C2 (C-NH2) ~170.0[8]
H (on C4) ~6.8-7.2 c4 ~105.0[8]
Hz (on C7) ~2.8-3.0 C5 ~145.0[8]
Hs (on C8) ~1.3-15 C7 (CH2) ~24.0

||| C8 (CHs3)|~14.0 |

Note: The downfield shift of amine protons is expected due to protonation. Protons on carbons
adjacent to electronegative atoms (S, N) are generally deshielded and appear at higher ppm
values.[9][10]

Electronic Properties and Chemical Reactivity
Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital
(LUMO) are key to understanding electronic behavior.[11] The HOMO represents the ability to
donate an electron, while the LUMO represents the ability to accept one. The energy difference
between them, the HOMO-LUMO gap (AE), is a critical indicator of molecular stability and
reactivity; a smaller gap implies the molecule is more easily excited and more reactive.[1]

AE =E_LUMO - E_ HOMO

oMo Gy Gap T g

I
Energy (Highest Occupied MO) ncicates Reachvily > (Lowest Unoccupied MO) |
Electron Donor | Electron Acceptor i
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Caption: The HOMO-LUMO energy gap concept.
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Table 4: Calculated Quantum Chemical Properties

Parameter Value (eV) Description

Energy of the highest

E_HOMO -6.5 . .
occupied molecular orbital
Energy of the lowest
E_LUMO -1.2 . .
unoccupied molecular orbital
Correlates with chemical
Energy Gap (AE) 5.3 N o
stability and reactivity
o ) Energy required to remove an
lonization Potential (1) 6.5
electron (= -E_HOMO)
o Energy released when an
Electron Affinity (A) 1.2 ]
electron is added (= -E_LUMO)
Electronegativity (X) 3.85 Tendency to attract electrons

| Chemical Hardness (n) | 2.65 | Resistance to change in electron distribution |

Note: These values are representative and illustrate the type of data generated.

Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the complex molecular orbitals into a localized picture of chemical
bonds and lone pairs, resembling a Lewis structure.[12] This method is exceptionally useful for
quantifying intramolecular interactions, such as hyperconjugation, which contribute to
molecular stability. The analysis calculates the stabilization energy (E(2)) associated with the
delocalization of electron density from a filled "donor” NBO to an empty "acceptor” NBO.[13]

Table 5: Key NBO Interactions and Stabilization Energies (E(2))
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Donor NBO Acceptor NBO E(2) (kcal/mol) Interaction Type
Lone pair

LP(1) N3 Tt*(C4-C5) ~25.5 delocalization into
the ring

Sulfur lone pair
LP(1) S6 1*(C4-CbH) ~18.0 participation in
aromaticity

| T1(C4-C5) | m*(C2-N3) | ~20.1 | Intramolecular charge transfer within the ring |

Note: Significant E(2) values indicate strong electronic delocalization, which enhances the
stability of the molecule.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the molecule's electron density
surface. It provides an immediate visual guide to the charge distribution, revealing regions that
are electron-rich (nucleophilic) and electron-poor (electrophilic).[1]

o Red/Yellow Regions: High negative potential, electron-rich. These are the most likely sites
for electrophilic attack (e.g., near the sulfur and nitrogen atoms).

o Blue Regions: High positive potential, electron-poor. These are the most likely sites for
nucleophilic attack (e.g., around the amine protons and the hydrochloride proton).

Application in Drug Design: Molecular Docking

Molecular docking is a computational technique used to predict how a small molecule (ligand)
binds to a macromolecular target, such as a protein receptor.[14] This simulation provides
crucial information on the binding affinity (often expressed as a docking score or binding
energy) and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic
interactions) that stabilize the complex.[2]

Caption: Conceptual diagram of ligand-protein docking interactions.
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Experimental Protocol: Molecular Docking

o Target Selection: Identify a biologically relevant protein target. For thiazoles, this could be a
bacterial enzyme like DNA gyrase or a protein kinase involved in cancer.[2][15] Obtain its 3D
structure from the Protein Data Bank (PDB).

o Preparation: Prepare the protein by removing water molecules and adding hydrogen atoms.
Prepare the ligand (our optimized structure) by assigning charges.

o Grid Generation: Define a docking grid box that encompasses the active site of the protein.

e Docking Simulation: Use software like AutoDock Vina or PyRx to run the docking simulation,
which explores various conformations and orientations of the ligand within the active site.[14]
[16]

e Analysis: Analyze the results to identify the pose with the best binding energy and examine
the specific amino acid residues involved in key interactions.

Table 6: Hypothetical Molecular Docking Results

. Binding Energy Interacting .
Target Protein ) Interaction Type
(kcal/mol) Residues
) Hydrogen Bond
E. coli MurB -7.8 TYR150, ASN114

with NHz group

| (PDB: 2Q85) | | VAL180, ILE200 | Hydrophobic interaction with ethyl group |

Conclusion

The theoretical investigation of 5-Ethylthiazol-2-amine hydrochloride through quantum
chemical methods provides a profound understanding of its fundamental properties. By
leveraging DFT, we can accurately predict its geometry, correlate its spectroscopic signatures,
and map its electronic reactivity. These computational insights, from HOMO-LUMO analysis to
NBO and MEP studies, create a detailed molecular portrait. Furthermore, the application of
these results in molecular docking simulations serves as a powerful, cost-effective tool to
predict biological activity and guide rational drug design. This integrated computational
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approach is an indispensable component of modern chemical and pharmaceutical research,
accelerating the journey from molecular concept to functional application.
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intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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